molecular formula C10H8F2O B15332559 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one

5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one

Cat. No.: B15332559
M. Wt: 182.17 g/mol
InChI Key: SKERMVQMHFNXJC-UHFFFAOYSA-N
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Description

5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one: is an organic compound belonging to the class of naphthalenones This compound is characterized by the presence of two fluorine atoms at the 5th and 8th positions of the naphthalenone ring structure It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one can be achieved through several synthetic routes. One common method involves the fluorination of a suitable naphthalenone precursor. This can be done using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor under controlled conditions. The reaction typically requires a solvent like acetonitrile and may be carried out at room temperature or under mild heating.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The choice of fluorinating agents and reaction conditions is critical to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be used to replace the fluorine atoms under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.

Scientific Research Applications

5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic uses.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 5,8-Dichloro-3,4-dihydronaphthalen-2(1H)-one
  • 5,8-Dibromo-3,4-dihydronaphthalen-2(1H)-one
  • 5,8-Diiodo-3,4-dihydronaphthalen-2(1H)-one

Uniqueness

Compared to its halogenated analogs, 5,8-Difluoro-3,4-dihydronaphthalen-2(1H)-one exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. These characteristics make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H8F2O

Molecular Weight

182.17 g/mol

IUPAC Name

5,8-difluoro-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C10H8F2O/c11-9-3-4-10(12)8-5-6(13)1-2-7(8)9/h3-4H,1-2,5H2

InChI Key

SKERMVQMHFNXJC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2CC1=O)F)F

Origin of Product

United States

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